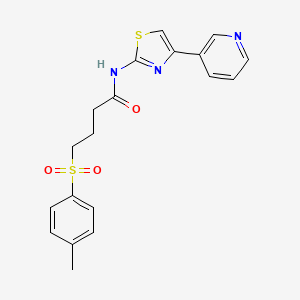

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-14-6-8-16(9-7-14)27(24,25)11-3-5-18(23)22-19-21-17(13-26-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRNTHYNVVXEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic synthesis. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a boronic acid derivative of pyridine reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst .

The tosyl group is usually introduced via a sulfonylation reaction, where the amine group of the intermediate is reacted with tosyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various types of chemical reactions, including:

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Triethylamine, tosyl chloride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity: The tosyl group in the target compound increases hydrophobicity compared to analogs with hydrophilic substituents like morpholinomethyl (4d) or ionic hydrobromide ( compound). This may reduce aqueous solubility but enhance membrane permeability .

- Thermal Stability : Analogs such as 4d exhibit defined melting points (~180°C), suggesting crystalline stability, whereas data for the target compound are lacking.

Kinase Inhibition and Antimicrobial Activity

Compounds like 4d–4i () feature benzamide or isonicotinamide substituents, which are associated with kinase inhibitory activity. For example, the dichlorobenzamide group in 4d may enhance binding to ATP pockets in kinases.

Cardioprotective Effects

The compound, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide, demonstrated superior cardioprotective activity compared to Levocarnitine and Mildronate, reducing hypoxia-induced smooth muscle contraction by 40–50% . The absence of a hydrazine moiety in the target compound suggests divergent mechanisms, possibly diminishing cardioprotective effects unless the tosyl group confers alternative pathways.

Metabolic Stability

The morpholinomethyl and piperazinyl groups in analogs like 4d and 4e () improve metabolic stability by resisting cytochrome P450 oxidation. The tosyl group, however, may act as a leaving group, increasing susceptibility to enzymatic cleavage and shortening half-life .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyridine moiety, and a tosyl group, contributing to its unique chemical properties. Its molecular formula is . The synthesis typically involves several steps:

- Formation of Thiazole Ring : Achieved through the cyclization of α-haloketones with thiourea under basic conditions.

- Introduction of Pyridine Moiety : Conducted via nucleophilic substitution reactions.

- Tosylation : Involves reacting the intermediate with tosyl chloride in the presence of a base.

- Amidation : Finalizes the structure by forming an amide bond with an appropriate amine.

Biological Activity

This compound exhibits various biological activities, including:

- Antibacterial Activity : The compound has shown promise against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival .

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting potential efficacy against fungal pathogens.

- Anticancer Potential : Preliminary studies indicate that this compound may interfere with cancer cell proliferation and induce apoptosis through various pathways, including cell cycle regulation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in bacterial metabolism and cancer cell growth.

- Induction of Apoptosis : It may trigger programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

Recent research has highlighted the compound's potential through various case studies:

-

Antimicrobial Activity Assessment :

Compound Name Concentration (mM) Zone of Inhibition (mm) This compound 8 E. coli: 8, S. aureus: 9, B. subtilis: 6 4 E. coli: 7, S. aureus: 8 2 E. coli: 7 - Anticancer Studies :

Q & A

Q. What are the common synthetic routes for N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide, and how are intermediates characterized?

The synthesis typically involves coupling a thiazole-pyridine core with a tosylbutanamide moiety. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) are synthesized via reactions with sulfur-containing reagents like thiol esters under anhydrous conditions. Key steps include nucleophilic substitution, cyclization, and deprotection. Intermediates are characterized via -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. Reaction yields are optimized using catalysts like PdCl for cross-coupling steps .

Q. How are thiazole-pyridine derivatives purified, and what analytical methods validate their structural integrity?

Purification often employs silica gel chromatography or recrystallization. For example, intermediates such as tert-butyl 2-{2-chloro-6-[4-(methoxycarbonyl)thiazol-2-yl]-pyridin-3-yl}thiazole-4-carboxylate are isolated using gradient elution (hexane/ethyl acetate). Structural validation combines high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR to verify substituent positions. Melting points and HPLC purity assays (>95%) are also standard .

Q. What are the foundational pharmacological screening protocols for this compound?

Initial screens assess antimicrobial, antifungal, or anticancer activity. For instance, thiazole derivatives are tested against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (0.1–100 µM) and IC values are calculated. Parallel assays evaluate selectivity using non-cancerous cells (e.g., HEK293) to minimize off-target effects .

Advanced Research Questions

Q. How do structural modifications (e.g., tosyl group substitution) impact adenosine receptor affinity?

Replacing the benzamide group with cyclopentanamide in analogous compounds (e.g., N-[4-(2-pyridyl)thiazol-2-yl]amides) retains adenosine A receptor affinity (K = 1–10 µM), suggesting flexibility in the amide region. However, bulky substituents on the pyridine ring reduce binding due to steric hindrance. Computational docking studies (AutoDock Vina) correlate these trends with receptor-ligand interactions .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

Discrepancies in IC values (e.g., anticancer activity) may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses should control for variables like cell passage number and solvent (DMSO vs. PBS). Orthogonal assays (e.g., apoptosis via Annexin V staining) validate mechanisms independently .

Q. How is metabolic stability assessed, and what role does the trifluoromethyl group play?

Microsomal stability assays (human/rat liver microsomes) track parent compound depletion over 60 minutes. The trifluoromethyl group in analogs enhances metabolic stability by reducing CYP450-mediated oxidation. LC-MS/MS identifies metabolites (e.g., hydroxylated or demethylated products), with quantification via AUC ratios .

Q. What computational methods predict subcellular localization and transporter interactions?

Machine learning tools (e.g., DeepLoc) predict localization based on amino acid motifs. For thiazole derivatives, mitochondrial targeting is inferred from positively charged side chains. Experimental validation uses confocal microscopy with organelle-specific dyes (e.g., MitoTracker Red) .

Methodological Guidance

Q. How are reaction yields optimized for SNAr (nucleophilic aromatic substitution) in thiazole synthesis?

Yields improve with electron-deficient aryl halides (e.g., 2-chloro-6-cyanopyridine) and polar aprotic solvents (DMF, DMSO). Catalytic CuI (5 mol%) accelerates substitution at 80°C. Microwave-assisted synthesis (150°C, 30 min) reduces side-product formation .

Q. What protocols ensure reproducibility in pharmacological dose-response studies?

Standardize cell seeding density (e.g., 5,000 cells/well) and pre-incubation (24 hr) before compound exposure. Use internal controls (e.g., staurosporine for apoptosis) and triplicate technical replicates. Data normalization to vehicle-treated cells minimizes plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.